(R)-BoroAbu-(+)-Pinanediol-CF3CO2H

Description

Significance of Boronic Acids and Esters as Synthetic Intermediates

Boronic acids, characterized by the R-B(OH)₂ functional group, and their corresponding esters are among the most frequently studied and utilized organoboron compounds. amerigoscientific.comboronmolecular.com Their stability to air and moisture, coupled with their amenability to various reaction conditions, makes them highly versatile building blocks. amerigoscientific.com Boronic esters are often preferred in synthesis as they are typically easier to purify and handle than the corresponding acids, into which they can be readily hydrolyzed. amerigoscientific.comsigmaaldrich.com The unique electronic structure of the boron atom, possessing a vacant p-orbital, allows it to act as a Lewis acid, a property central to its reactivity. boronmolecular.comwiley-vch.de

The most prominent application of boronic acids and esters is in transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between an organoboron compound and an organohalide, has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. boronmolecular.comresearchgate.net

Beyond C-C bond formation, boronic acids are crucial for creating carbon-heteroatom bonds. The Chan-Lam coupling, for instance, uses a copper catalyst to form C-N and C-O bonds by reacting boronic acids with amines or alcohols. wiley-vch.dewikipedia.org Other notable reactions include the Liebeskind-Srogl coupling, which produces ketones from thioesters and boronic acids. wikipedia.orgpharmiweb.com

Table 1: Key Cross-Coupling Reactions Involving Boronic Acids

| Reaction Name | Bond Formed | Catalytic Metal | Reactant Partner |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon | Palladium | Organohalide |

| Chan-Lam Coupling | Carbon-Nitrogen, Carbon-Oxygen | Copper | Amine, Alcohol |

The utility of boronic acids extends far beyond cross-coupling. researchgate.net Their ability to form reversible covalent bonds with diols is exploited in the design of sensors for carbohydrates. wikipedia.orgnih.govrsc.org In medicinal chemistry, the boronic acid functional group is a key feature in several drugs, most famously in the proteasome inhibitor bortezomib, used in cancer therapy. wikipedia.org The boron atom in these molecules can interact with active site residues of enzymes, leading to potent and specific inhibition. wikipedia.orgcsic.es Furthermore, they serve as intermediates in the asymmetric synthesis of amino acids and are used in conjugate additions and electrophilic allyl shifts. nih.govnih.gov

Principles of Asymmetric Synthesis and Stereochemical Control

Asymmetric synthesis, also known as enantioselective synthesis, refers to a chemical reaction that preferentially forms one of two enantiomers—mirror-image isomers that are not superimposable. numberanalytics.comwikipedia.org This control over stereochemistry is critical, particularly in pharmacology, as different enantiomers of a drug can have vastly different biological activities. numberanalytics.com The fundamental principle involves creating a chiral product from a non-chiral (prochiral) starting material by using a chiral influence. numberanalytics.comlibretexts.org This is achieved by making the transition states leading to the two different enantiomers diastereomeric, meaning they have different energies. libretexts.org The greater the energy difference, the higher the preference for the formation of one enantiomer. libretexts.org

The construction of a new chiral center with a high degree of stereoselectivity is a cornerstone of asymmetric synthesis. numberanalytics.com This is typically achieved through the use of chiral catalysts or reagents that create a chiral environment around the reacting molecules. wikipedia.org Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. numberanalytics.com

Numerous enantioselective transformations have been developed, including:

Asymmetric Hydrogenation: Reduces prochiral ketones or alkenes to chiral alcohols or alkanes. wikipedia.orgyoutube.com

Asymmetric Dihydroxylation: Converts alkenes to chiral diols. wikipedia.org

Asymmetric Diels-Alder Reaction: A cycloaddition reaction that can create multiple stereocenters with high control. wikipedia.org

Asymmetric Allylation: Forms chiral homoallylic alcohols. york.ac.uk

These methods often rely on transition metal complexes bearing chiral ligands or on purely organic catalysts (organocatalysis). wikipedia.orgchinesechemsoc.org

Chiral auxiliaries and ligands are two of the primary tools for inducing stereoselectivity. wiley.comtandfonline.com

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate. wikipedia.org It directs the stereochemical outcome of a reaction on the substrate through its steric and electronic influence. libretexts.orgsfu.ca After the reaction, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org The pinanediol group derived from (+)-pinene in the title compound is an example of a chiral auxiliary. acs.org

A chiral ligand is a chiral molecule that binds to a metal center to form a chiral catalyst. wiley.comgoogle.com The ligand creates a well-defined, asymmetric three-dimensional space around the metal, which forces the substrate to bind and react in a specific orientation, leading to the preferential formation of one enantiomer. acs.org Ligands like BINOL and Salen are termed "privileged ligands" because they are effective in a wide range of asymmetric reactions. wikipedia.org

Specific Focus on α-Aminoboronic Acid Derivatives

α-Aminoboronic acids are analogues of natural α-amino acids where the carboxylic acid group is replaced by a boronic acid group. csic.es This class of compounds has garnered significant attention due to its biological activity. researchgate.net The discovery of bortezomib, a potent proteasome inhibitor used to treat multiple myeloma, highlighted the therapeutic potential of these molecules and spurred extensive research. csic.esrsc.org

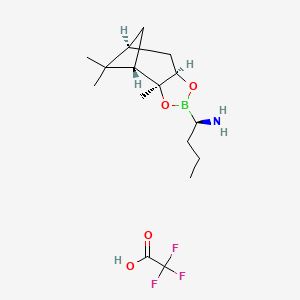

The subject of this article, (R)-BoroAbu-(+)-Pinanediol-CF3CO2H , is a protected derivative of an α-aminoboronic acid. chemicalbook.compschemicals.com Its systematic name is (αR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate (B77799). pschemicals.com Let's break down its structure:

BoroAbu: This signifies the α-aminoboronic acid derivative of aminobutanoic acid. The "(R)-" prefix indicates the stereochemistry at the carbon atom bearing the amino and boryl groups.

(+)-Pinanediol: This chiral diol, derived from naturally occurring (+)-α-pinene, is esterified with the boronic acid. acs.orgacs.org This serves two critical purposes: it acts as a protecting group, stabilizing the otherwise reactive C-B bond, and it functions as a chiral auxiliary that can be used to control stereochemistry in synthetic steps. acs.org

CF3CO2H: This indicates the presence of a trifluoroacetate counterion, which forms a salt with the amine group.

Such compounds are valuable intermediates in the synthesis of more complex molecules, particularly peptide boronic acids, which are widely investigated as enzyme inhibitors. acs.orgresearchgate.net The synthesis of these derivatives requires methods that can stereoselectively generate the desired α-aminoboronic acid structure. csic.esrsc.org

Table 2: Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 208521-43-1 chemicalbook.com |

| Molecular Formula | C₁₅H₂₅BF₃NO₄ pschemicals.com |

| IUPAC Name | (aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate pschemicals.com |

| Class | Chiral Organoboron Compound, α-Aminoboronic Acid Derivative |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Bortezomib |

| BINOL |

| Salen |

Structural Classification and Nomenclature of Aminoboronic Acids

Within the large family of organoboron compounds, aminoboronic acids represent a particularly important class. They are structural analogues of amino acids, where the characteristic carboxylic acid (-COOH) group is replaced by a boronic acid [-B(OH)₂] moiety. scholaris.caresearchgate.net This substitution has profound implications for their chemical behavior; while the carboxylic acid of an amino acid acts as a Brønsted acid, the boronic acid functions as a Lewis acid, capable of forming a tetrahedral boronate complex by accepting a pair of electrons, often from water. scholaris.ca

Aminoboronic acids are classified based on the relative position of the amino group to the boron atom, such as α- and β-aminoboronic acids. scholaris.caresearchgate.net The subject of this article, This compound , is a derivative of an α-aminoboronic acid.

The nomenclature of these compounds can be complex, reflecting their detailed stereochemical and structural features. The name this compound can be deconstructed as follows:

BoroAbu : Indicates the core structure is derived from α-aminobutyric acid (Abu), where the carboxylic acid is replaced by a boronic acid group.

(R)- : Specifies the stereoconfiguration at the α-carbon (the carbon atom bearing the amino group).

(+)-Pinanediol : This bicyclic terpene derivative is used as a chiral auxiliary. It forms a stable cyclic ester with the boronic acid, which serves two purposes: it protects the reactive boronic acid group and its inherent chirality helps to direct the stereochemical outcome of synthetic reactions. evitachem.com

CF3CO2H : Denotes that the compound is isolated as a salt with trifluoroacetic acid, which often enhances stability and crystallinity.

The systematic IUPAC name for this compound is (aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate. pschemicals.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 208521-43-1 pschemicals.comchemicalbook.com |

| Molecular Formula | C₁₅H₂₅BF₃NO₄ pschemicals.com |

| Synonym | (aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate pschemicals.com |

| Compound Class | Chiral α-Aminoboronic Acid Derivative |

Table 2: Structural Comparison of α-Amino Acids and α-Aminoboronic Acids

| Feature | α-Amino Acid | α-Aminoboronic Acid |

| Acidic Group | Carboxylic Acid (-COOH) | Boronic Acid [-B(OH)₂] |

| Geometry at Acidic Group | Trigonal Planar (sp²) | Trigonal Planar (sp²) |

| Interaction with Bases/Nucleophiles | Donates a proton (Brønsted acid) | Accepts an electron pair (Lewis acid) to form a tetrahedral boronate (sp³) scholaris.ca |

| Biological Analogy | Building blocks of proteins | Mimics of amino acids, often acting as enzyme inhibitors researchgate.net |

Importance of Enantiomerically Pure α-Aminoboronic Acids

The synthesis and use of enantiomerically pure α-aminoboronic acids is a critical objective in medicinal chemistry and organic synthesis. nih.gov Because biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the two enantiomers of a chiral molecule. researchgate.net Consequently, the desired biological activity of a pharmaceutical agent frequently resides in only one of its enantiomers.

Enantiomerically pure α-aminoboronic acids are highly valued as bioisosteres of α-amino acids, meaning they can replace natural amino acids in peptide structures to create potent therapeutic agents. nih.govnih.gov Their primary mechanism of action often involves the inhibition of enzymes, particularly proteases. researchgate.net The electrophilic boron atom can form a stable, tetrahedral covalent adduct with a key nucleophilic residue (like the hydroxyl group of serine or threonine) in an enzyme's active site. csic.esrsc.org This adduct is thought to mimic the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic function. researchgate.netnih.gov

A prominent example that underscores this principle is the drug Bortezomib, a proteasome inhibitor used to treat multiple myeloma. csic.esrsc.org Bortezomib contains an L-boroleucine residue, an α-aminoboronic acid derivative, and its therapeutic efficacy is critically dependent on its specific stereochemistry. csic.esrsc.org The development of methods for the catalytic asymmetric synthesis of α-aminoboronic acid derivatives is therefore an important and ongoing challenge. nih.gov The use of chiral auxiliaries, such as the (+)-pinanediol group in the title compound, is one effective strategy to control the stereochemistry during synthesis, ultimately yielding the desired enantiomerically pure product. evitachem.com

Properties

IUPAC Name |

2,2,2-trifluoroacetic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BNO2.C2HF3O2/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;3-2(4,5)1(6)7/h9-12H,5-8,16H2,1-4H3;(H,6,7)/t9-,10-,11+,12-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRFBLACMUKBQF-AKDYBRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCC)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733815 | |

| Record name | Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208521-43-1 | |

| Record name | Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Pinanediol Boronic Esters

Hydrolytic Stability and Transesterification Pathways

The stability of the boronic ester bond to hydrolysis and its susceptibility to transesterification are defining characteristics that influence its application in multi-step syntheses.

The hydrolytic stability of boronic esters is a significant concern, as premature cleavage can lead to product loss during aqueous workups or chromatography. Pinanediol boronic esters are recognized for being among the most hydrolytically stable boronic esters available. researchgate.netoup.comoup.comnii.ac.jp This enhanced stability is attributed to a combination of steric and electronic factors.

Several key factors influence the stability of boronic esters:

Steric Hindrance: The bulky nature of the pinanediol protecting group sterically hinders the approach of water molecules to the electrophilic boron center, thus slowing down the rate of hydrolysis. digitellinc.com The rigid bicyclic structure of pinanediol effectively shields the boronic acid moiety.

Electronic Effects: The acidity of the diol used for esterification plays a significant role in the stability of the resulting boronic ester. rsc.org While strain in the boron-containing ring can influence stability, electronic effects related to the diol's acidity appear to be more significant. rsc.org

Ring Strain: The formation of the boronic ester ring with pinanediol is entropically favored and occurs without introducing significant ring strain, which contributes to its thermodynamic stability. acs.org

Boronic esters are generally more stable at neutral pH but can become less stable in acidic environments, a property that can be exploited for controlled deprotection. oup.com However, pinanediol esters exhibit remarkable stability even under acidic conditions, often requiring specific and sometimes harsh methods for cleavage. acs.orgpsu.eduresearchgate.net For instance, heating pinanediol (hydroxymethyl)boronate for an hour in acidic heavy water (D₂O) only affected the pinanediol moiety, leaving the core structure intact. psu.eduresearchgate.net

To quantify the stability of various boronic esters, comparative studies are often performed, typically measuring the rate of hydrolysis under controlled conditions. Pinanediol esters consistently rank as highly stable in these comparisons.

A study comparing several boronic esters found that those derived from (1,1'-bicyclohexyl)-1,1'-diol were even more stable to hydrolysis than the corresponding pinanediol esters. researchgate.netoup.com Conversely, many other diols form esters that hydrolyze significantly or completely within an hour under standard NMR test conditions. oup.com The high stability of pinanediol esters makes them excellent for purification and handling but also presents a challenge for their removal when the free boronic acid is desired. acs.org

Another study investigated a series of diols designed to balance stability and the ease of hydrolysis. digitellinc.com While standard pinacol (B44631) boronic esters (Bpin) offer stability, they are also prone to hydrolysis and deboronation. digitellinc.com Esters made from 3,4-diethyl-hexane-3,4-diol (Epin) showed enhanced stability, which aids in purification but complicates the recovery of the free boronic acid. digitellinc.com This highlights the trade-off between stability for synthesis and reactivity for deprotection.

Relative Stability of Selected Boronic Esters

| Protecting Diol | Relative Hydrolytic Stability | Reference |

|---|---|---|

| Pinanediol | High | researchgate.netoup.com |

| (1,1'-bicyclohexyl)-1,1'-diol | Very High (Higher than Pinanediol) | researchgate.netoup.com |

| Pinacol (Bpin) | Moderate (Prone to hydrolysis) | digitellinc.com |

| 3,4-diethyl-hexane-3,4-diol (Epin) | High (Difficult to hydrolyze) | digitellinc.com |

Transesterification is a key transformation for pinanediol boronic esters, primarily used as a method for deprotection. google.com The process involves the exchange of the pinanediol protecting group with another diol or a boronic acid. This reaction is driven by the formation of a thermodynamically more stable species or by shifting the equilibrium through the removal of a product. google.com

When a pinanediol ester is treated with a different boronic acid, such as phenylboronic acid, in a biphasic system (e.g., ether-water), an equilibrium is established. If the target boronic acid is water-soluble, it can be extracted into the aqueous phase, while the pinanediol is transferred to the phenylboronic acid, which remains in the organic phase. acs.org This drives the reaction toward the deprotected water-soluble boronic acid. acs.org A similar strategy employs a solid-supported boronic acid, such as polystyrene-boronic acid. Treating the pinacolyl boronate ester with an excess of the polymer-bound boronic acid, followed by simple filtration to remove the solid support, yields the free boronic acid in high purity. researchgate.netunimelb.edu.au

Deprotection Strategies to Access Free Boronic Acids

The exceptional stability of pinanediol boronic esters necessitates specific strategies for their cleavage to yield the free boronic acid. acs.org

Direct acidic hydrolysis of pinanediol esters is notoriously difficult and often considered impractical under mild conditions. acs.org While some peptide-based pinanediol esters have been partially hydrolyzed by prolonged treatment with aqueous acid on a cation exchange resin, the reaction is slow and inefficient. google.com

More forceful methods are typically required. One of the original, though now largely obsolete, methods for cleaving the pinanediol group was the use of strong Lewis acids like boron trichloride (B1173362) (BCl₃). acs.orgacs.org This approach destructively removes the pinanediol group but is not compatible with many sensitive functional groups that may be present in complex molecules. google.com Another approach involves converting the boronate ester to a trifluoroborate salt with potassium hydrogen difluoride (KHF₂), which can then be hydrolyzed to the boronic acid using trimethylsilyl (B98337) chloride (TMSCl). acs.org

Given the challenges of direct hydrolysis, two-step procedures that proceed through more labile intermediates are often preferred.

One of the most effective methods involves a transesterification reaction with diethanolamine (B148213) (DEA). nih.govnih.govacs.org This method was initially developed for pinacolyl boronate esters but is applicable to other stable esters. The pinanediol ester is treated with diethanolamine in a solvent like ether, causing the precipitation of a stable, bicyclic diethanolamine boronate intermediate. nih.govacs.org This intermediate is then easily hydrolyzed under mild acidic conditions (e.g., 0.1 M HCl) to afford the free boronic acid. nih.govacs.org This two-step protocol is advantageous due to its mild conditions, short reaction times, tolerance of various functional groups, and simple product isolation via filtration of the intermediate. nih.govnih.govvt.edu

Deprotection of Boronate Esters via Diethanolamine (DEA) Intermediate

| Step | Reagents | Key Transformation | Reference |

|---|---|---|---|

| 1. Transesterification | Diethanolamine (DEA) | Formation of a stable, often crystalline, DEA-boronate intermediate. | nih.govacs.org |

| 2. Hydrolysis | Mild Aqueous Acid (e.g., 0.1 M HCl) | Cleavage of the DEA-boronate to yield the free boronic acid. | nih.govacs.org |

Another two-step process involves the formation of fluorinated intermediates. Treatment of pinanediol boronate esters with potassium hydrogen difluoride (KHF₂) can generate trifluoroborate salts or, in some cases, difluoroboranes. nih.govacs.org These fluorinated species can then be converted to the free boronic acid under specific conditions; trifluoroborates are typically hydrolyzed with TMSCl, while difluoroboranes are treated with aqueous ammonia. acs.org

Optimization of Deprotection for Specific Boronic Acid Derivatives

The deprotection of pinanediol boronic esters to their corresponding boronic acids is a critical step in many synthetic sequences. While pinanediol esters offer stability, their removal can be challenging and unpredictable. nih.gov Methods for the deprotection of pinanediol and pinacol esters have been evaluated, often involving fluorinated intermediates. nih.govresearchgate.net

One common method involves treatment with potassium hydrogen difluoride (KHF2), which typically yields trifluoroborate salts. nih.govresearchgate.net However, in the case of α-amido alkyl or o-amido phenyl boronate esters, aqueous workup can lead to the formation of difluoroboranes. nih.govresearchgate.net Procedures have been developed to convert both trifluoroborates and difluoroboranes into free boronic acids. nih.govresearchgate.net

Another approach is a two-step procedure involving transesterification with diethanolamine (DEA) followed by hydrolysis. nih.govacs.org This method has proven effective for alkylpinacolyl boronate esters, offering advantages such as tolerance to various functional groups, short reaction times, and ease of product isolation. nih.gov In some cases, subjecting DEA boronates to a biphasic solution of dilute HCl and hexanes in the presence of pinacol can regenerate the pinacol boronate esters in high yields. acs.org

For some boronic acids that are unstable, they can be converted to air- and chromatography-stable boronate esters using diols like pinanediol. nih.gov However, the removal of these protecting groups can be problematic. nih.gov Alternative protecting groups such as trifluoroborate, N-methyliminodiacetic acid, and 1,8-diaminonaphthalene (B57835) have been introduced. nih.gov

Further Synthetic Elaboration and Coupling Reactions

Suzuki–Miyaura Cross-Coupling Reactions of Organoboronates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, widely used in both academic and industrial settings. nih.govnih.gov This palladium-catalyzed reaction typically involves an organoborane (boronic acid or ester) and an organohalide. libretexts.org

Organoboronates, including pinanediol esters like (R)-BoroAbu-(+)-Pinanediol-CF3CO2H, are key substrates in these reactions. While boronic acids are common, boronic esters are often preferred due to their stability and ease of handling. nih.gov Recent studies have shown that boronic esters can directly transmetalate without prior hydrolysis, and the choice of ester can significantly affect the reaction rate. nih.gov

The reaction is compatible with a wide range of functional groups and has been successfully applied to complex and densely functionalized molecules. acs.org For instance, the Suzuki-Miyaura coupling of alkyl amine-boranes with aryl bromides has been demonstrated to be effective for a variety of substrates, including electron-rich and electron-poor heteroaromatics. acs.org

A recent development has been the "aminative Suzuki-Miyaura coupling," which incorporates a formal nitrene insertion process to form C-N-C linked diaryl amines instead of the traditional C-C linked biaryls. snnu.edu.cn This highlights the ongoing evolution and versatility of the Suzuki-Miyaura reaction.

Petasis Reaction and Other Multicomponent Reactions

The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines. organic-chemistry.orgnih.govnih.gov This reaction is noted for its ability to generate α-amino acids and their derivatives in a single step. organic-chemistry.org

The reaction is tolerant of a wide variety of functional groups on all three components. wikipedia.orgorganic-chemistry.org It can be carried out with secondary amines, sterically hindered primary amines, hydrazines, and anilines. organic-chemistry.org The boronic acid component can include alkenylboronic acids and both electron-rich and electron-neutral (hetero)arylboronic acids. organic-chemistry.org The reaction can even be applied to unprotected carbohydrates as the carbonyl component, leading to the synthesis of amino polyols and amino sugars with excellent selectivity. wikipedia.org

The mechanism of the Petasis reaction involves multiple equilibrium steps, with the key irreversible step being the nucleophilic addition of the organic ligand from the boronate to an imine intermediate. organic-chemistry.org This irreversibility provides a significant advantage over the classical Mannich reaction. organic-chemistry.org

Functionalization of the Amino Group

The amino group in aminoboronic acids and their derivatives offers a site for further functionalization, expanding their synthetic utility. scholaris.ca Various protecting groups, such as Boc, Cbz, Fmoc, and N-trifluoroacetyl, can be used on the α-amino acid, and these are compatible with certain catalytic peptide bond condensation reactions. nih.gov

Functionalization can also occur through direct amination of C-B bonds. While direct amination of sp3-carbon-boron bonds has proven challenging, a sequential approach involving halogenation of the C-B bond, esterification, and subsequent substitution with various amines has been successful in preparing β2-amino esters. digitellinc.com

Furthermore, amino acid functionalization has been explored in the context of drug delivery systems, where conjugating amino acids to borospherene clusters can enhance the adsorption of drugs. nih.gov New boro amino amide organocatalysts have also been synthesized from amino acids for use in asymmetric cross-aldol reactions. rsc.org

Role of the Trifluoroacetate (B77799) Counterion

Influence on Compound Isolation and Purification

The trifluoroacetate (TFA) counterion, present in this compound, plays a significant role in the isolation and purification of peptide and aminoboronic acid derivatives. researchgate.netgenscript.com TFA is often introduced during solid-phase peptide synthesis (SPPS) for cleavage from the resin and is used in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. researchgate.netgenscript.com

The presence of the TFA counterion can be both beneficial and detrimental. It can form persistent ion pairs with cationic moieties in peptides, such as the free N-terminus and basic amino acid residues. researchgate.net This can aid in purification and handling. However, residual TFA can interfere with certain analytical techniques like infrared spectroscopy and can affect the biological activity of the compound. nih.govresearchgate.netnih.gov

Therefore, the removal or exchange of the TFA counterion is often necessary. nih.govresearchgate.net Several methods have been developed for this purpose, including:

Repeated freeze-drying: Lyophilizing the compound multiple times in the presence of a stronger acid like HCl. nih.govresearchgate.net

Reverse-phase HPLC: Using a mobile phase containing a different acid, such as acetic acid, to exchange the counterion. nih.govresearchgate.net

Ion-exchange resin: Passing the compound through a resin loaded with the desired counterion. nih.govresearchgate.net

Deprotonation/reprotonation: Involving a cycle of basification to remove the TFA followed by reprotonation with the desired acid. nih.govresearchgate.net

The efficiency of these methods can be monitored by techniques such as 19F-NMR and attenuated total reflectance Fourier transformed infrared spectroscopy (ATR FT-IR). nih.govresearchgate.net

Impact on Reaction Solvents and Conditions

The reactivity and stability of pinanediol boronic esters, including this compound, are significantly influenced by the choice of reaction solvents and prevailing conditions such as temperature and pH. The rigid bicyclic structure of the (+)-pinanediol protecting group imparts considerable stability to the boronic ester, but its behavior can be modulated by the reaction environment.

Studies have shown that the choice of solvent is critical in reactions involving pinanediol boronic esters. For instance, in the Chan-Evans-Lam amination of aryl boronic acid pinacol esters, which are structurally related to pinanediol esters, a mixed solvent system of acetonitrile (B52724) and ethanol (B145695) was found to be effective for coupling with aryl amines. nih.gov The presence of protic solvents like ethanol can facilitate transmetalation or protonolysis steps crucial for certain coupling reactions. Conversely, for other transformations, anhydrous conditions are strictly required to prevent hydrolysis of the boronic ester. evitachem.com

The solvent can also influence the stereochemical outcome of reactions. The epimerization of pinanediol phenylboronate (B1261982) is reportedly accelerated by the presence of polar, coordinating solvents like water or dimethyl sulfoxide (B87167) (DMSO). acs.org This suggests that solvents capable of coordinating to the boron atom can facilitate the cleavage and reformation of the B-O bond, leading to potential loss of stereochemical integrity if not carefully controlled.

Furthermore, research on the formation of pinanediol boronic acid esters in a 40% aqueous acetonitrile solution highlights the complex equilibria that can exist. rsc.orgrsc.org In this environment, both a stable trigonal ester and a less stable tetrahedral hydroxocomplex can form. rsc.orgrsc.org The pH of the medium is a critical factor, with the ideal pH for complex formation generally lying between the pKa of the boronic acid and the pKa of the diol. researchgate.net The synthesis of related compounds like (R)-BoroLeu-(+)-Pinanediol-CF3CO2H necessitates meticulous control over reaction conditions, including temperature and pH, to ensure high yield and purity. evitachem.com

The table below summarizes the effects of various solvents and conditions on pinanediol boronic esters based on research findings.

| Solvent/Condition | Effect on Pinanediol Boronic Ester | Reaction Context | Reference |

| Water or DMSO | Accelerates epimerization | Stereochemical stability studies | acs.org |

| Aqueous Acetonitrile (40%) | Allows for the formation of both trigonal and tetrahedral ester species; stability is pH-dependent. | Ester formation and stability studies | rsc.orgrsc.org |

| Acetonitrile/Ethanol (mixed) | Enables effective C-N bond formation in couplings with aryl amines. | Chan-Evans-Lam Amination | nih.gov |

| Anhydrous Solvents | Prevents hydrolysis and is crucial for maintaining the integrity of the boronic ester. | General Synthesis | evitachem.com |

| Zinc Chloride (additive) | Inhibits epimerization, improving stereoselection in certain reactions. | Homologation Reactions | acs.org |

Implications for Salt Formation and Stability

The stability of this compound is a product of both the boronic ester structure and its formulation as a trifluoroacetate salt. Pinanediol boronic esters are renowned for their exceptional stability compared to other boronic esters, such as those derived from pinacol or ethylene (B1197577) glycol. researchgate.netresearchgate.net

The high thermodynamic stability of the pinanediol ester is attributed to the rigid structure of the pinanediol group. acs.orgwiley-vch.de This pre-organizes the two hydroxyl groups in a favorable conformation for ester formation with the boronic acid, minimizing the entropic penalty upon cyclization. wiley-vch.de This inherent stability makes pinanediol esters robust intermediates that are resistant to hydrolysis under many standard reaction, workup, and chromatography conditions. acs.orgresearchgate.net While this stability is advantageous for handling and purification, it also means that cleavage of the pinanediol group to liberate the free boronic acid requires specific, often harsh, conditions, such as treatment with boron trichloride or transesterification with other diols under forcing conditions. acs.orgwiley-vch.de

The trifluoroacetate anion is a counterion to the protonated amine group of the BoroAbu moiety. The choice of counterion is crucial as it can influence the physical properties of the final compound. While trifluoroacetate salts are common in early-stage research, acetate (B1210297) or hydrochloride salts are often preferred for later-stage development due to the potential for trifluoroacetate to be metabolically undesirable in certain applications. ambiopharm.com

A related aspect of salt formation is the conversion of pinanediol boronic esters into potassium trifluoroborate salts (R-BF3K) by treatment with potassium hydrogen difluoride (KHF2). acs.orgnih.govacs.org These trifluoroborate salts are typically stable, crystalline solids that are easier to handle than the corresponding boronic acids, which can be prone to dehydration and trimerization. orgsyn.org However, potassium trifluoroborates often exhibit poor solubility in non-polar organic solvents. orgsyn.org The deprotection of the pinanediol ester to a trifluoroborate salt demonstrates a key transformation related to salt formation that enhances stability for storage and subsequent use. nih.gov

The table below outlines the stability contributions from the different components of the molecule.

| Component | Contribution to Stability | Supporting Details | Reference |

| (+)-Pinanediol Ester | High thermodynamic and hydrolytic stability. | The rigid cyclic structure minimizes entropy loss upon formation and resists hydrolysis. | acs.orgresearchgate.netwiley-vch.de |

| Trifluoroacetate (CF3CO2H) Salt | Enhances stability and solubility; provides a stable, crystalline solid form. | TFA is a strong acid that forms stable salts. Often results from HPLC purification. | evitachem.comambiopharm.comlcms.cz |

| Formation of Trifluoroborate Salts | An alternative stable salt form. | Treatment with KHF2 converts the ester to a stable, crystalline R-BF3K salt. | acs.orgnih.govacs.org |

Mechanistic Investigations and Computational Studies

Understanding Boron Reactivity and Coordination Chemistry

The chemical reactivity of boronic acids and their esters is fundamentally governed by the electronic nature of the boron atom. This section explores the key aspects of boron's coordination chemistry relevant to (R)-BoroAbu-(+)-Pinanediol-CF3CO2H.

Interconversion Between Trigonal Planar and Tetrahedral Boron Species

The boron atom in boronic acids can exist in two primary hybridization states: sp² and sp³. In its neutral form, the boron atom is sp² hybridized, adopting a trigonal planar geometry with an empty p-orbital. aablocks.comtiktok.comyoutube.com This configuration makes the boron atom electron-deficient and susceptible to nucleophilic attack.

Upon interaction with a Lewis base, such as a hydroxide (B78521) ion or the nitrogen atom of an amine, the boron atom can accept a pair of electrons, leading to a change in hybridization to sp³. This results in a tetrahedral geometry around the boron atom. aablocks.comresearchgate.net This interconversion between trigonal planar and tetrahedral states is a dynamic equilibrium that is highly dependent on the pH of the solution and the nature of the substituents on the boron atom. aablocks.comnih.gov For instance, in aqueous solutions, boronic acids exist in equilibrium between the neutral trigonal form and the anionic tetrahedral boronate form. aablocks.comnih.gov This transformation is a key feature of their chemistry and plays a pivotal role in their biological activity and their use in dynamic covalent chemistry. nih.govresearchgate.net

Recent studies combining high-pressure ¹¹B solid-state NMR spectroscopy with ab initio calculations have provided deeper insights into the geometric changes during this conversion, indicating that a trigonal pyramidal intermediate may serve as a precursor to the tetrahedral configuration. scirp.orgscirp.org

Lewis Acidity of Boronic Acids and Esters

Boronic acids and their esters are well-recognized as Lewis acids due to the electron-deficient nature of the boron atom. nih.govacs.orgnih.gov The Lewis acidity of these compounds can be influenced by the electronic effects of their substituents. Electron-withdrawing groups attached to the boron atom increase its Lewis acidity, making it a stronger electron-pair acceptor. nih.gov Conversely, electron-donating groups decrease the Lewis acidity. nih.gov

The pKa of a boronic acid, which is a measure of its tendency to form the tetrahedral boronate ion in aqueous solution, is a reflection of its Lewis acidity. The pKa values for boronic acids typically range from 4 to 10. nih.gov Aryl boronic acids are generally more acidic than their alkyl counterparts. nih.gov The Lewis acidity of boronic esters has also been a subject of investigation, with some halogenated boronic acid esters exhibiting Lewis acidity comparable to or even greater than that of well-known Lewis acids like boron trifluoride. acs.org This tunable Lewis acidity is a critical factor in their application as catalysts and in molecular recognition. nih.govnih.gov

Dynamic Covalent Bonding with Nucleophiles (e.g., Diols, Nitrogen-Containing Species)

A hallmark of boronic acid chemistry is their ability to form reversible covalent bonds with nucleophilic species, particularly those containing diol or certain nitrogen functionalities. nih.govresearchgate.netwikipedia.orgnsf.gov This dynamic covalent bonding is the basis for their use in sensors, self-healing materials, and drug delivery systems. researchgate.netnsf.gov

The reaction of boronic acids with 1,2- or 1,3-diols to form cyclic boronate esters is a well-established example of this dynamic behavior. nih.govresearchgate.netnsf.gov This reaction is reversible and the equilibrium can be influenced by factors such as pH and the structure of the diol. nsf.gov The formation of these esters involves the conversion of the boron center from a trigonal planar to a tetrahedral geometry. nih.gov

Similarly, the boron atom in boronic esters can form dative bonds with nitrogen-containing nucleophiles, such as pyridines, to form stable complexes. researchgate.net This interaction also involves a change in the hybridization of the boron atom to sp³. researchgate.net The reversible nature of these B-N and B-O bonds allows for the construction of dynamic and responsive molecular systems. nih.govresearchgate.net

Stereochemical Models and Prediction

The chiral nature of this compound, imparted by both the amino acid fragment and the pinanediol auxiliary, necessitates a detailed understanding of the stereochemical factors that govern its reactions.

DFT Calculations for Transition States and Energies

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of chemical reactions, including those involving boron compounds. elsevierpure.comresearchgate.netresearchgate.netnih.govacs.org By modeling the potential energy surface of a reaction, DFT can provide detailed information about the structures and energies of reactants, products, transition states, and intermediates.

In the context of boron chemistry, DFT calculations have been employed to:

Investigate the reaction coordinates and free energy profiles of various transformations. researchgate.netresearchgate.net

Optimize the geometries of transition state structures to understand the key interactions that stabilize them. elsevierpure.comresearchgate.net

Predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible pathways. elsevierpure.comresearchgate.net

For instance, DFT studies have been used to understand the mechanism of aza-aldol reactions involving boron aza-enolates, revealing the preference for a boat-like transition state leading to the observed syn-product. elsevierpure.com Similarly, calculations have shed light on the mechanism of C-H borylation reactions, explaining the observed regioselectivity. researchgate.net These computational insights are crucial for the rational design of new catalysts and reactions.

Origin of Enantioselectivity in Chiral Boron Reactions

The enantioselectivity observed in reactions involving chiral boron reagents is a direct consequence of the three-dimensional arrangement of atoms in the transition state. The chiral auxiliary, in this case, the (+)-pinanediol group, creates a chiral environment around the boron center. This steric and electronic asymmetry dictates the preferred trajectory of the incoming reactant, leading to the preferential formation of one enantiomer of the product over the other.

The development of chiral boron reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, has been instrumental in the field of asymmetric synthesis. wordpress.com The enantioselectivity of these catalysts is derived from the rigid, chiral framework of the oxazaborolidine ring, which effectively shields one face of the coordinated ketone from the hydride reagent. wordpress.com

In the case of this compound, the (+)-pinanediol moiety serves as a chiral director. evitachem.com Its inherent asymmetry influences the stereochemical outcome of reactions at the boron center or at the adjacent carbon atom. Understanding the precise nature of these non-covalent interactions within the transition state is key to predicting and controlling the enantioselectivity of reactions involving this and related chiral boron compounds. nih.govrsc.org Recent studies have highlighted how subtle changes in ligand structure or reaction conditions can lead to a reversal of enantioselectivity, emphasizing the complexity of these interactions. nih.govrsc.org

Reaction Mechanism Elucidation

The mechanistic pathways of reactions involving boronic acids and their derivatives are diverse and highly dependent on the specific substrates and reaction conditions. For aminoboronic acid derivatives like this compound, understanding these mechanisms is crucial for optimizing their applications and designing new synthetic methodologies. This section delves into the mechanistic investigations and computational studies surrounding this class of compounds.

Studies on Radical Processes and Rearrangements

While boronic esters are well-known for their role in ionic reactions, their participation in radical processes has gained increasing attention. The carbon-boron bond can undergo homolytic cleavage under specific conditions, leading to the formation of carbon-centered radicals.

Research has demonstrated the synthesis of alkyl boronic esters through the direct decarboxylative radical addition of carboxylic acids to vinyl boronic esters. nih.govnih.gov This process, often initiated by photoredox catalysis, involves the generation of a radical from a carboxylic acid, which then adds to the double bond of a vinyl boronic ester. A key step in this mechanism is the single-electron reduction of the resulting α-boryl radical to the corresponding anion, which is then protonated to yield the final product. nih.govnih.gov This methodology has been successfully applied to a variety of substrates, including α-amino acids, providing a novel route to access γ-amino boronic esters. nih.gov

Furthermore, transition-metal-free cyclizing radical aminoboration of unactivated alkenes has been reported. acs.org In this process, an N-radical, generated from an aryloxyamide precursor, undergoes cyclization onto an alkene. The resulting carbon-centered radical is then trapped by a boron source, such as bis(catecholato)diboron (B79384) (B2cat2) or tetrahydroxydiboron (B82485) (B2(OH)4), to furnish cyclic 1,2-aminoboronic esters. acs.org Mechanistic studies, including computational analysis, suggest that the interaction between the N-radical precursor and the diboron (B99234) reagent can initiate the radical chain reaction without the need for a transition metal catalyst. acs.orgscholaris.ca

Although direct studies on radical-initiated rearrangements of this compound are not extensively documented, the fundamental principles of radical reactivity of boronic esters suggest potential pathways. For instance, intramolecular hydrogen atom transfer (HAT) or other radical-mediated rearrangements could occur under appropriate conditions, leading to different structural isomers. The stability of the pinanediol protecting group is a critical factor in such transformations.

Investigations into Metal-Catalyzed Pathways

The most prominent metal-catalyzed reaction involving boronic esters is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.govresearchgate.net This powerful carbon-carbon bond-forming reaction typically involves a palladium catalyst and a base. Mechanistic investigations have provided significant insights into the role of boronic esters in this process.

Structural, kinetic, and computational studies have revealed that boronic esters can participate directly in the transmetalation step without prior hydrolysis to the corresponding boronic acid. nih.govillinois.edu The transmetalation, where the organic group is transferred from the boron atom to the palladium center, is a crucial step in the catalytic cycle. The rate of this step can be significantly influenced by the nature of the boronic ester. nih.gov Key factors that facilitate the transfer of the organic fragment include the creation of an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon atom attached to boron, both of which are related to the electron density of the oxygen atoms in the boronic ester. acs.orgillinois.edu

The general catalytic cycle for the Suzuki-Miyaura reaction is outlined below:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (R-X) to form a Pd(II) complex.

Transmetalation: The organic group from the boronic ester is transferred to the Pd(II) complex, displacing the halide. This step often involves the formation of a pre-transmetalation intermediate.

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Table 1: Elementary Steps in Metal-Catalyzed Cross-Coupling Reactions

| Step | Description |

|---|---|

| Oxidative Addition | The metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the electrophile. |

| Transmetalation | The organic group is transferred from the organometallic reagent (e.g., boronic ester) to the metal center. |

| Reductive Elimination | The coupled product is eliminated from the metal center, regenerating the active catalyst. |

This table provides a simplified overview of the key steps in a typical cross-coupling reaction.

Iridium-catalyzed C(sp³)–C(sp³) cross-coupling reactions of boronic esters with allylic carbonates have also been developed. acs.org These reactions can proceed with high stereocontrol, enabled by a boron-to-zinc transmetalation step. Mechanistic studies, including kinetic analysis and DFT calculations, have shed light on the reaction pathway, which involves the formation of an enantioenriched organozinc reagent that then participates in the iridium-catalyzed allylic substitution. acs.org

Kinetics of Dynamic Boronic Acid Chemistry

The reaction between boronic acids and diols to form boronic esters is a reversible process, a cornerstone of dynamic covalent chemistry. nih.gov The kinetics of this esterification and the reverse hydrolysis are influenced by several factors, including the structure of the diol, pH, and the presence of catalysts.

Computational and experimental studies have been conducted to understand the mechanism of exchange in boronic ester networks. rsc.org Density functional theory (DFT) calculations have suggested different mechanistic pathways depending on the presence of a nucleophile. In the absence of a nucleophile, a direct metathesis pathway may occur. However, the addition of a nucleophile, such as water or an alcohol, can significantly accelerate the exchange rate through a nucleophilic ring-opening mechanism. rsc.org

The kinetics of the reversible condensation between phenylboronic acid and various diols have been studied using one-dimensional selective exchange spectroscopy (1D EXSY) NMR. nih.gov These studies allow for the quantitative measurement of the rate of dynamic processes. The results indicate that the thermodynamics and kinetics of the bond exchange are highly dependent on the diol structure. nih.gov

A computational study on the esterification of boric acid with a model diol has proposed an unprecedented mechanistic pathway that rationalizes the experimentally observed low Gibbs energies of activation and the pH dependence of boron ester formation. rsc.org This study suggests that the rate-determining step of the esterification process is not the initial B–O bond formation, as previously thought, but rather the tetrahedral/trigonal exchange of the borate (B1201080) monoester. rsc.org

The dynamic nature of the boronic ester linkage is also influenced by the stability of the ester itself. Pinanediol esters, such as (R)-BoroAbu-(+)-Pinanediol, are known to form highly thermodynamically stable boronic esters. rsc.org However, the kinetics of their exchange with other diols can be slow, indicating excellent kinetic stability. mdpi.com

Table 2: Factors Influencing Boronic Ester Exchange Kinetics

| Factor | Influence |

|---|---|

| Diol Structure | Steric hindrance and the dihedral angle of the diol affect the rate of formation and stability of the ester. |

| pH | The rate of exchange is often pH-dependent, with catalysis observed under both acidic and basic conditions. |

| Nucleophiles | The presence of nucleophiles like water or alcohols can accelerate exchange via a ring-opening mechanism. |

| Solvent | The polarity and coordinating ability of the solvent can influence the reaction equilibrium and kinetics. rsc.org |

This table summarizes key factors that modulate the kinetics of the dynamic exchange of boronic esters.

Advanced Research Applications and Methodological Developments

Boronic Acid-Based Dynamic Covalent Chemistry (DCC)

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible reactions to generate libraries of compounds, enabling the identification of molecules with desired properties. nih.gov Boronic acids, with their ability to form reversible covalent bonds with diols, amines, and other nucleophiles, are key players in this field. nih.govacs.org This inherent reversibility is central to the applications of compounds like (R)-BoroAbu-(+)-Pinanediol-CF3CO2H.

Principles of Reversible Click Reactions Involving Boron

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. While many click reactions form irreversible linkages, there is a growing interest in reversible click reactions for applications in dynamic systems. nih.gov Boronic acids are central to this area, particularly in their reactions with diols to form boronic esters. nih.govresearchgate.net This reaction is typically reversible, with the stability of the boronate ester being influenced by factors such as pH and the structure of the diol. acs.orgnih.gov

The formation of boronic esters from boronic acids and diols is a cornerstone of reversible click chemistry. researchgate.net This equilibrium can be tuned by altering the pKa of the boronic acid or the diol, allowing for the formation and dissociation of the ester under specific conditions. nih.gov This dynamic nature is crucial for creating responsive materials and for applications in bioconjugation. nih.govnih.gov

However, the application of traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click reaction, in the synthesis of boronic acid-containing compounds can be problematic due to copper-mediated degradation of the boronic acid moiety. nih.gov This has led to the development of alternative strategies, such as performing the click reaction before introducing the boronic acid group or utilizing boronic acids as catalysts for the cycloaddition itself to minimize copper-related side reactions. nih.gov

Iminoboronate and Salicylhydroxamic–Boronate Conjugations

Iminoboronate Conjugation: Iminoboronates are formed from the reaction of an ortho-carbonyl substituted aryl boronic acid with an amine. chemrxiv.org This conjugation is a form of dynamic covalent chemistry, where the resulting imine is stabilized by the formation of a dative bond between the imine nitrogen and the boron atom. chemrxiv.orgnih.gov This interaction often leads to enhanced hydrolytic stability compared to simple imines. chemrxiv.org

The formation of iminoboronates is reversible and can be influenced by pH. nih.gov This reversibility allows for the dynamic exchange of binding partners, making it a valuable tool for creating responsive systems and for the reversible labeling of biomolecules like proteins. nih.govchemrxiv.org For example, 2-acetylphenylboronic acid (2-APBA) has been shown to rapidly and reversibly conjugate with α-nucleophiles at neutral pH. nih.gov

Salicylhydroxamic–Boronate Conjugation: The complex formed between phenylboronic acid (PBA) and salicylhydroxamic acid (SHA) represents another significant reversible conjugation system. acs.orgnih.gov This interaction results in the formation of a stable six-membered ring complex. nih.gov The formation of this complex is efficient and has been utilized for applications such as protein immobilization. acs.orgnih.gov The stability of the PBA-SHA complex can be modulated, for instance by changes in pH, allowing for the controlled capture and release of molecules. acs.org

Development of Boronic Acid-Catalyzed Reactions

Beyond their role as reagents in dynamic covalent chemistry, boronic acids have emerged as versatile catalysts for a range of organic transformations. nih.govrsc.org Their catalytic activity stems from their Lewis acidity and their ability to form reversible covalent bonds with hydroxyl-containing functional groups. rsc.orgrsc.org This allows for the activation of substrates like carboxylic acids and alcohols under mild conditions. rsc.orgresearchgate.net

Boronic acid catalysis has been successfully applied to:

Amide bond formation: By activating carboxylic acids. rsc.org

Cycloaddition reactions: Through Lewis acid activation of reactants. nih.gov

Conjugate additions: Facilitating the addition of nucleophiles to unsaturated systems. nih.govrsc.org

Friedel-Crafts-type reactions: By activating alcohols to form carbocation intermediates. rsc.orgresearchgate.net

The use of boronic acids as catalysts often provides a more environmentally friendly alternative to traditional methods, as they are typically low in toxicity and can obviate the need for protecting groups. nih.gov

Rational Design of Novel Boron-Containing Reagents

The unique properties of boron have spurred the rational design of novel reagents for various applications, from asymmetric synthesis to the creation of sterically hindered molecules. The pinanediol moiety in this compound is a prime example of a chiral auxiliary used to control stereochemistry.

Ligand Design for Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. Boron has been incorporated into ligand design to create new classes of catalysts. organic-chemistry.orgnih.gov For instance, chiral boron-bridged bisoxazolines (borabox ligands) have been developed as anionic ligands for asymmetric catalysis. organic-chemistry.org These ligands have shown considerable potential in reactions like cyclopropanation and the desymmetrization of meso diols. organic-chemistry.org

The design of these ligands often involves creating a rigid and well-defined chiral environment around a metal center. The boron atom can act as a bridge, locking the ligand into a specific conformation. organic-chemistry.org This approach has led to catalysts that exhibit high enantioselectivities in a variety of transformations. organic-chemistry.orgnih.gov

| Ligand Type | Key Feature | Application Example |

| Boron-bridged bisoxazolines (borabox) | Anionic ligand with a tetrasubstituted boron atom bridging two oxazoline (B21484) rings. | Asymmetric cyclopropanation. organic-chemistry.org |

| Asymmetric N,N'-bidentate ligands for BF2 complexes | Ligand formation followed by boron complexation. | Photophysical applications. nih.gov |

Synthesis of Spatially Protected Boronic Esters

The synthesis of spatially protected or sterically hindered boronic esters is a significant area of research, as it allows for the creation of unique building blocks for organic synthesis. researchgate.netnih.gov The pinanediol group in this compound serves as a chiral protecting group for the boronic acid. This not only imparts chirality but also provides steric bulk, which can influence the reactivity of the boronic acid and direct the outcome of subsequent reactions.

The Matteson homologation is a key method for the asymmetric synthesis of α-chloroboronic esters, which are precursors to α-aminoboronic acids. nih.govresearchgate.net This reaction allows for the stereospecific introduction of a carbon unit adjacent to the boron atom. The use of chiral diols like pinanediol is essential for achieving high diastereoselectivity in this process. nih.gov

Furthermore, methods for the chemoselective synthesis of boronic esters by controlling the speciation of boron in solution are being developed. nih.govcore.ac.ukstrath.ac.uk This allows for the selective reaction of one type of boronic acid derivative in the presence of others, enabling more complex and streamlined synthetic routes. nih.gov The protection of boronic acids with groups like N-methyliminodiacetic acid (MIDA) has also expanded the range of chemical transformations that can be performed on molecules containing a boronic acid moiety. researchgate.net

Integration with Emerging Synthetic Technologies

The synthesis and modification of complex chiral molecules like this compound are increasingly benefiting from the adoption of cutting-edge technologies that offer enhanced control, efficiency, and safety.

Continuous flow chemistry is revolutionizing the synthesis of organoboron compounds, including boronic acids and their esters. datapdf.comamt.uk This technology offers significant advantages over traditional batch processing, particularly for reactions involving unstable intermediates, such as organolithium species, which are common in boronic acid synthesis. okayama-u.ac.jpvapourtec.com By utilizing microreactors, flow chemistry provides precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety. okayama-u.ac.jpacs.org

Key benefits of applying flow chemistry to the synthesis of boronic acid derivatives include the suppression of side reactions and the safe handling of hazardous reagents. datapdf.com For instance, lithiation-borylation sequences, which are fundamental to creating the carbon-boron bond, can be performed at more moderate temperatures in flow systems, avoiding the cryogenic conditions often required in batch synthesis. datapdf.comokayama-u.ac.jp While specific studies detailing the continuous flow synthesis of this compound are not widely documented, the established protocols for other boronic acids demonstrate a clear and applicable pathway for its production on a laboratory or industrial scale. datapdf.comacs.org

| Feature | Advantage in Boronic Acid Synthesis | Reference |

| Precise Control | Minimizes side product formation and improves yield by tightly regulating temperature and residence time. | okayama-u.ac.jpacs.org |

| Enhanced Safety | Small reactor volumes reduce the risks associated with highly reactive or hazardous intermediates like organolithiums. | datapdf.comokayama-u.ac.jp |

| Scalability | Processes developed at the lab scale can be readily scaled up for larger production runs by extending operation time or "numbering-up" reactors. | datapdf.comamt.uk |

| Handling Unstable Intermediates | Enables the use of transient species that would be difficult to manage in conventional batch reactors. | datapdf.comokayama-u.ac.jp |

The convergence of visible-light photoredox catalysis with organocatalysis has created powerful new avenues for asymmetric synthesis. nih.govchimia.ch This dual catalytic approach enables the generation of radical intermediates under exceptionally mild conditions, facilitating reactions that are often challenging to achieve through traditional two-electron pathways. nih.govarizona.educaltech.edu In the context of organoboron chemistry, photoredox catalysis allows for novel C-C and C-heteroatom bond formations, providing access to a diverse array of structurally complex chiral molecules. acs.orgresearchgate.net

This methodology is particularly relevant for the synthesis of unnatural α-amino acids, which are valuable building blocks in medicinal chemistry. arizona.edursc.org For example, photoredox-mediated processes can facilitate the coupling of radical precursors with imines derived from amino acids. rsc.org The generation of α-amino radicals via single-electron transfer (SET) processes opens up new retrosynthetic disconnections for synthesizing compounds like this compound. acs.org The merging of photoredox catalysis with chiral catalysts, such as Lewis acids or Brønsted acids, can effectively control the stereochemistry of these radical reactions. chimia.chresearchgate.net

| Aspect | Description | Reference |

| Activation Method | Uses visible light to generate radical ions from a photocatalyst, initiating single-electron transfer (SET) processes. | nih.govcore.ac.uk |

| Reaction Conditions | Typically performed at room temperature, offering a milder alternative to high-temperature methods. | arizona.educaltech.edu |

| Synergistic Catalysis | Often combined with other catalytic modes (e.g., organocatalysis, metal catalysis) to achieve high enantioselectivity. | nih.govchimia.chresearchgate.net |

| Synthetic Utility | Enables the asymmetric synthesis of complex molecules, including unnatural α-amino acids and their derivatives. | acs.orgrsc.org |

Future Directions in Chiral α-Aminoboronic Acid Chemistry

The field of chiral α-aminoboronic acid chemistry is dynamic, with ongoing research focused on overcoming existing limitations and expanding the synthetic toolbox.

The development of novel and efficient methods for the enantioselective synthesis of α-aminoboronic acids is a primary research focus. rsc.org While classical methods often rely on the resolution of racemates or the use of chiral auxiliaries, modern approaches increasingly utilize catalytic asymmetric synthesis. nih.govrsc.org

Recent breakthroughs include:

Copper-Catalyzed Reactions : Methods such as the enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters have been developed. nih.gov These reactions use commercially available copper catalysts and chiral ligands to achieve kinetic resolution, providing enantioenriched α-aminoboronic derivatives. nih.gov Another innovative strategy is the copper-catalyzed hydroamination of alkenyl boronates, which introduces an electrophilic amination pathway to access chiral α-aminoboronic acids. acs.orgacs.org

Rhodium-Catalyzed Hydroboration : The asymmetric hydroboration of α-arylenamides, using chiral rhodium catalysts, has emerged as a method to produce α-amino tertiary boronic esters with excellent enantioselectivity. nih.govacs.org

Photoredox-Mediated Synthesis : Asymmetric synthesis of unnatural α-amino acids has been achieved through photoredox-mediated C–O bond activation of aliphatic alcohols, using a chiral N-sulfinyl imine as a radical acceptor in a redox-neutral process. rsc.org

These evolving strategies provide more direct and versatile routes to chiral building blocks like this compound, moving away from multi-step, substrate-dependent syntheses. rsc.orgmdpi.com

| Method | Catalyst/Reagent | Key Feature | Reference |

| Cu-Catalyzed N-Alkylation | Copper chloride, chiral diamine ligand | Kinetic resolution of racemic α-chloroboronate esters. | nih.gov |

| Cu-Catalyzed Hydroamination | Copper catalyst, hydrosilanes, hydroxylamines | Regio- and enantioselective hydroamination of alkenyl boronates. | acs.orgacs.org |

| Rh-Catalyzed Hydroboration | Rhodium complex, chiral phosphine (B1218219) ligand (e.g., BI-DIME) | Asymmetric hydroboration of α-arylenamides to form tertiary boronic esters. | nih.govacs.org |

| Photoredox-Mediated C-O Activation | Photocatalyst, chiral N-sulfinyl imine | Redox-neutral synthesis of unnatural α-amino acids from aliphatic alcohols. | rsc.org |

A significant challenge in synthetic organic chemistry is the development of reactions that tolerate a wide range of functional groups. This is particularly crucial for the synthesis of complex molecules like pharmaceutical intermediates, which may contain sensitive moieties. nih.govnih.gov Research in α-aminoboronic acid synthesis is actively addressing these limitations.

For instance, copper-catalyzed asymmetric N-alkylation has demonstrated good compatibility with functional groups such as aryl chlorides, olefins, ethers, and esters. nih.gov Similarly, rhodium-catalyzed C-H borylation methods have been shown to tolerate various heteroaromatic motifs and electronically diverse alkenes. researchgate.netresearchgate.net The ability to perform these transformations without protecting sensitive functional groups streamlines synthetic routes, making them more efficient and atom-economical. Future work will likely focus on further expanding this compatibility to include an even broader array of functionalities, thereby enhancing the modularity of synthesizing complex boronic acid derivatives. nih.govresearchgate.net

The analysis of chiral organoboron compounds presents unique challenges. nih.gov The inherent instability of boronic esters, which can be prone to hydrolysis or oxidation, complicates analysis by standard chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net Often, derivatization is required to improve stability or to introduce a chromophore for detection, adding steps and potential sources of error. nih.govresearchgate.net

To address these issues, advanced analytical techniques are being developed:

Specialized HPLC Methods : Strategies using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase HPLC with highly basic mobile phases and aprotic diluents have been developed to minimize on-column degradation of reactive pinacolboronate esters. researchgate.net

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is emerging as a powerful direct method for chiral analysis. nih.gov A novel approach utilizes ¹⁹F NMR in conjunction with a chiral cationic cobalt complex that acts as a chiral solvating agent. By facilitating ligand exchange with a fluorine-labeled tridentate ligand, this method allows for precise discrimination of enantiomers and rapid determination of enantiomeric excess for a wide range of organoboron compounds without prior derivatization. nih.gov

The development of such robust and direct analytical methods is critical for quality control in the synthesis and application of chiral boronic compounds like this compound. nih.govnih.gov

| Technique | Principle | Advantages for Chiral Boronates | Challenges/Limitations | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Established method for separation. | On-column hydrolysis/degradation, may require derivatization for detection. | nih.govresearchgate.net |

| ¹⁹F NMR with Chiral Solvating Agent | Enantiomers form diastereomeric complexes with a chiral agent, leading to distinct NMR signals. | Direct, rapid analysis without derivatization; high sensitivity of ¹⁹F nucleus. | Requires a suitable fluorine-labeled ligand and chiral agent. | nih.gov |

| ¹¹B NMR Spectroscopy | The chemical shift is sensitive to the boron atom's coordination environment (sp² vs. sp³). | Provides structural information about the boron center. | Not typically used for direct determination of enantiomeric excess. | bath.ac.uk |

Q & A

Basic Research Questions

Q. What are the key structural features of (R)-BoroAbu-(+)-Pinanediol-CF3CO2H, and how do they influence its reactivity in boron-mediated reactions?

- The compound contains a pinanediol-derived boronate ester with a trifluoroacetate counterion, which stabilizes the boron center and enhances its electrophilicity in Suzuki-Miyaura couplings or other cross-coupling reactions. The (R)-configuration at the boron center and the rigid pinanediol framework enforce stereochemical control during catalytic cycles. Structural confirmation requires NMR (¹H/¹³C/¹¹B), X-ray crystallography, and chiral HPLC to verify enantiopurity .

Q. How can researchers optimize the synthesis of this compound to improve yield and enantiomeric excess?

- Key steps include:

- Using chiral auxiliaries (e.g., (+)-pinanediol) during boronate ester formation to ensure stereochemical fidelity.

- Controlling reaction temperature (<0°C) to minimize racemization, as boronates are sensitive to thermal degradation.

- Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to remove diastereomeric impurities.

- Monitoring reaction progress with TLC (silica gel, UV-active spots) and quantifying enantiomeric excess via chiral GC or HPLC .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Essential methods :

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for trigonal boron) confirms boronate ester formation; ¹H/¹³C NMR resolves stereochemistry.

- Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns.

- Chiral chromatography : Distinguishes enantiomers using columns like Chiralpak AD-H or OD-H.

- X-ray crystallography : Resolves absolute configuration for patent or publication purposes .

Advanced Research Questions

Q. How should researchers address contradictions in catalytic activity data when using this compound across different reaction systems?

- Stepwise analysis :

Control experiments : Compare reaction outcomes with/without the boron reagent to isolate its role.

Kinetic studies : Use in situ IR or NMR to track intermediate formation and identify rate-limiting steps.

Solvent/base screening : Polar aprotic solvents (e.g., DMF) may stabilize boron intermediates, while bulky bases (e.g., KOtBu) reduce side reactions.

Theoretical modeling : DFT calculations (e.g., Gaussian) can predict transition-state energies and explain stereoselectivity variations .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible cross-coupling reactions?

- Quality control protocols :

- Strict moisture control : Use Schlenk lines or gloveboxes to prevent hydrolysis of the boronate ester.

- Standardized workup : Quench reactions with acidic aqueous solutions (pH ~3) to protonate residual boronic acids.

- Batch characterization : Mandate ¹¹B NMR and chiral HPLC for every batch; discard batches with >2% impurity.

- Stability studies : Store the compound at -20°C under argon to prevent degradation .

Q. How can researchers reconcile conflicting reports on the hydrolytic stability of this compound in aqueous reaction media?

- Methodological adjustments :

- pH monitoring : Maintain reaction pH >7 to avoid acid-catalyzed hydrolysis.

- Co-solvent systems : Use THF/water (4:1) to balance solubility and stability.

- Competitive experiments : Compare hydrolysis rates with structurally similar boronates (e.g., (R)-BoroVal derivatives) under identical conditions.

- Isotopic labeling : ¹⁸O-tracing can differentiate hydrolysis pathways (e.g., nucleophilic attack vs. protonolysis) .

Q. What are the best practices for designing enantioselective reactions using this compound as a chiral auxiliary?

- Design principles :

- Substrate scope : Prioritize aryl/vinyl halides with electron-withdrawing groups to enhance oxidative addition rates.

- Ligand screening : Test phosphine (e.g., SPhos) or NHC ligands to optimize turnover frequency.

- Catalyst preactivation : Pre-mix Pd(OAc)₂ with ligands in degassed solvent to form active species.

- Mechanistic probes : Use radical traps (e.g., TEMPO) to rule out non-catalytic pathways .

Data Interpretation and Conflict Resolution

Q. How should researchers analyze discrepancies in stereochemical outcomes when using this compound in asymmetric catalysis?

- Root-cause investigation :

- Chiral contamination : Check starting materials for residual enantiomers via Mosher ester analysis.

- Dynamic resolution : Monitor for in situ racemization using time-course HPLC.

- Cross-validation : Repeat experiments with independently synthesized batches of the boronate.

- Crystallographic evidence : Compare X-ray structures of products to rule out misassignment .

Q. What statistical methods are appropriate for validating the reproducibility of this compound’s performance in high-throughput screening?

- Recommended approaches :

- ANOVA : Compare variance across batches to identify systemic errors.

- Principal Component Analysis (PCA) : Reduce dimensionality of reaction parameters (e.g., temp, solvent, catalyst loading) to isolate critical factors.

- Bayesian modeling : Predict optimal reaction conditions using probabilistic frameworks (e.g., Stan or PyMC3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|